C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine
CAS No.: 1540544-59-9
Cat. No.: VC2734005
Molecular Formula: C12H12FNO
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1540544-59-9 |
|---|---|
| Molecular Formula | C12H12FNO |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | [5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine |
| Standard InChI | InChI=1S/C12H12FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,7,14H2,1H3 |
| Standard InChI Key | PJAMHXWUNUDYBY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)F)CN |
| Canonical SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)F)CN |
Introduction
Chemical Identity and Basic Properties
C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine is an organofluorine compound characterized by a furan ring substituted with both a 4-fluorophenyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound has garnered attention due to its unique structural characteristics and potential biological activities.
Chemical Identifiers
The compound is registered with multiple identifiers across chemical databases, facilitating its identification and categorization in scientific literature. Table 1 summarizes the key chemical identifiers associated with this compound.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1540544-59-9 |
| PubChem CID | 82506853 |
| IUPAC Name | [5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine |
| Molecular Formula | C₁₂H₁₂FNO |
| Molecular Weight | 205.23 g/mol |
| VCID | VC2734005 |
| InChIKey | PJAMHXWUNUDYBY-UHFFFAOYSA-N |
Table 1: Chemical identifiers for C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine
Synonyms
The compound is known by several synonyms in scientific literature and chemical databases, reflecting variations in naming conventions:
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[5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine
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C-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-methylamine
Structural Characteristics
Molecular Structure
C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine features a furan ring as its central structural element, with specific substituents that define its chemical identity and reactivity.
The structural components include:
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A furan ring (five-membered heterocycle containing oxygen)
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A 4-fluorophenyl group attached at position 5 of the furan ring
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A methyl group at position 2 of the furan ring
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A methylamine group (-CH₂NH₂) at position 3 of the furan ring
Structural Representation
The compound can be represented using various notations that capture its molecular structure:
| Representation Type | Value |
|---|---|
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)F)CN |
| InChI | InChI=1S/C12H12FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,7,14H2,1H3 |
Table 2: Structural representations of C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine
Related Compounds
Understanding structural relationships with similar compounds provides valuable insights into potential chemical behavior and biological activity. Two notable related compounds include:
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[5-(4-Fluorophenyl)furan-2-yl]methanamine (CAS: 923230-19-7)
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(2-Methyl-3-furyl)methylamine (CAS: 35801-15-1)
Physicochemical Properties
The physicochemical properties of C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine influence its behavior in biological systems, its stability, and its applications in research.
Physical Properties
While comprehensive physical property data is limited in the available research, the following properties have been documented:
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Molecular Weight | 205.23 g/mol |
| Density | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
Table 3: Physical properties of C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine
Biological Activity and Research Applications
C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine has demonstrated promising biological activities, particularly in cancer research, making it a compound of interest for pharmaceutical development.
Research Applications
The compound serves as a valuable intermediate in organic synthesis and pharmaceutical research due to its unique structural features:
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The furan ring provides a versatile scaffold for further functionalization
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The 4-fluorophenyl group can enhance metabolic stability and binding properties
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The methylamine group offers a reactive site for further derivatization and conjugation
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